molecular formula C6H7ClFNO B3113292 (4-Fluoropyridin-3-yl)methanol hydrochloride CAS No. 1946021-34-6

(4-Fluoropyridin-3-yl)methanol hydrochloride

Cat. No.: B3113292
CAS No.: 1946021-34-6
M. Wt: 163.58
InChI Key: FQJHKCUXCOOXFI-UHFFFAOYSA-N
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Description

(4-Fluoropyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C₆H₇ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoropyridine with formaldehyde and a reducing agent to yield (4-Fluoropyridin-3-yl)methanol, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for (4-Fluoropyridin-3-yl)methanol hydrochloride often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoropyridin-3-yl)methanol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoropyridine-3-carboxylic acid, while reduction could produce 4-fluoropyridin-3-ylmethanol .

Scientific Research Applications

(4-Fluoropyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoropyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The methanol group can also participate in hydrogen bonding, further affecting the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoropyridin-3-yl)methanol hydrochloride is unique due to the specific positioning of the fluorine atom and methanol group on the pyridine ring. This unique structure can result in distinct chemical properties and biological activities, making it valuable for various research applications .

Biological Activity

(4-Fluoropyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C₆H₇ClFNO. It is a derivative of pyridine, known for its diverse applications in chemistry and biology. This compound is particularly interesting due to its unique structure, which enhances its biological activity through specific interactions with molecular targets.

  • Molecular Formula : C₆H₇ClFNO
  • Molecular Weight : 161.58 g/mol
  • CAS Number : 1946021-34-6

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 4-fluoropyridine with formaldehyde : This step is followed by reduction to yield (4-Fluoropyridin-3-yl)methanol.
  • Formation of hydrochloride salt : The methanol compound is then converted into its hydrochloride form for stability and solubility in biological studies.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom in the pyridine ring enhances binding affinity, while the methanol group can engage in hydrogen bonding, influencing various biochemical pathways.

Applications in Biological Research

  • Enzyme Interaction Studies : The compound has been utilized to study enzyme kinetics and metabolic pathways, particularly in relation to potassium channel modulation.
  • Therapeutic Potential : Research indicates that derivatives of pyridine, including this compound, may serve as potassium channel inhibitors, which are beneficial in treating conditions like multiple sclerosis and spinal cord injuries .

Study on Potassium Channel Inhibition

A notable study investigated the effects of 4-aminopyridine derivatives, including this compound, on potassium channels. The results demonstrated that these compounds could significantly enhance neuronal conduction by blocking potassium channels exposed due to demyelination. This effect was particularly noted in models simulating multiple sclerosis and traumatic brain injury .

Enzyme Assays

In enzyme assays focused on phosphodiesterase inhibition, this compound exhibited varying degrees of inhibitory activity against different phosphodiesterase isoforms. The compound's structural modifications were correlated with changes in potency, highlighting its potential as a lead compound for further drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(3-Fluoropyridin-4-yl)methanolFluorine at different positionSimilar enzyme interactions
2-FluoropyridineLacks methanol groupReduced biological activity
4-Fluorobenzyl alcoholBenzene ring instead of pyridineDifferent interaction profile

The unique positioning of the fluorine atom and methanol group in this compound contributes to its distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

(4-fluoropyridin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJHKCUXCOOXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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